1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2/c1-9-11(7-10(8-15)16(9)6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSSCXBYWRZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682261 | |
| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-51-3 | |
| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Boronic esters, such as this compound, are often used in suzuki-miyaura coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst.
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound can contribute to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph. This could potentially impact the compound’s bioavailability.
Result of Action
In the context of suzuki-miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, such as this compound, is strongly influenced by pH. Therefore, the compound’s action and stability could be significantly affected in different pH environments.
Biological Activity
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article summarizes its biological activity based on available research findings.
- Molecular Formula : C₁₃H₁₈BNO₃
- Molecular Weight : 223.08 g/mol
- Melting Point : Approximately 368–369 °C
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Below are key findings from the literature:
Anti-inflammatory Activity
A study on pyrrole derivatives indicated that certain fused pyrrole compounds exhibit significant anti-inflammatory properties. The synthesized derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro and showed promising results in vivo against inflammatory mediators . Specifically, the compound demonstrated inhibition percentages comparable to standard anti-inflammatory drugs during carrageenan-induced inflammation assays.
Enzyme Inhibition
Case Studies and Research Findings
Several case studies have examined the biological implications of this compound and its analogs:
The mechanisms through which this compound exhibits its biological activity are largely attributed to its ability to modulate enzyme activity and influence inflammatory pathways. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets, leading to increased efficacy against specific enzymes and inflammatory processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group at position 4 facilitates coupling with aryl/heteroaryl halides. Comparative studies suggest:
- Regiochemical Impact : The 4-boronate pyrrole (target) exhibits higher coupling efficiency than its 3-boronate analog (CAS: 863868-49-9) due to reduced steric hindrance .
- Heterocycle Effects : Pyrazole and isoxazole analogs (e.g., CAS: 832114-00-8) show faster oxidative addition with Pd catalysts owing to their electron-deficient cores .
- Carbonitrile Influence : The electron-withdrawing carbonitrile group in the target compound activates the pyrrole ring, accelerating transmetalation steps in Suzuki reactions .
Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrrole Precursors
A common approach to synthesize this boronate ester involves the palladium-catalyzed coupling of halogenated pyrrole derivatives with bis(pinacolato)diboron (B2Pin2) or related boron reagents.
| Parameter | Details |
|---|---|
| Catalyst | Pd-based catalysts such as Pd2(dba)3, Pd(dppf)Cl2·DCM, or PdCl2(dppf) |
| Ligand | XPhos, dppf (1,1'-bis(diphenylphosphino)ferrocene), or bulky phosphine ligands |
| Base | Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane with water as co-solvent |
| Temperature | 90–120 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 1–16 hours |
| Purification | Column chromatography on silica gel, preparative HPLC |
| Yields | 19% to 59% depending on substrate and conditions |
A halogenated pyrrole derivative (e.g., 6-bromo-5-chloropyridin-3-amine as a model substrate) is reacted with 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile in the presence of Pd2(dba)3 and XPhos ligand, potassium phosphate base, in a dioxane/water mixture under nitrogen atmosphere at 100 °C overnight. The reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester product in yields around 59%.
Alternative conditions using Pd(dppf)Cl2·DCM and sodium carbonate base in dioxane/water at 100 °C for 16 hours have also been reported, yielding products in the range of 28%.
Microwave-Assisted Palladium-Catalyzed Coupling
Microwave irradiation has been employed to accelerate the coupling reactions, reducing reaction times and sometimes improving yields.
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf)·DCM or Pd(dppf)Cl2 |
| Base | Sodium carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane with water |
| Temperature | 100–120 °C (microwave heating) |
| Reaction Time | 1–2 hours |
| Atmosphere | Inert (nitrogen) |
| Yield | Approximately 19% |
- A suspension of a brominated pyrrole intermediate and this compound is degassed with nitrogen, treated with PdCl2(dppf)·DCM, sodium carbonate, and heated under microwave irradiation at 100 °C for 1 hour, then 120 °C for an additional hour. The product is isolated by preparative HPLC with a 19% yield.
Alternative Catalysts and Ligands
More sterically hindered and electron-rich phosphine ligands such as dicyclohexyl(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)phosphine have been used in combination with palladium catalysts to improve coupling efficiency.
| Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd with dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine | Potassium phosphate | 1,4-Dioxane/water | 90 °C | Not specified, moderate |
This system is reported to facilitate coupling under mild conditions with good selectivity and functional group tolerance.
General Notes on Purification and Characterization
- After reaction completion, the mixture is typically filtered to remove catalyst residues and concentrated under reduced pressure.
- Purification is conducted by silica gel column chromatography using petroleum ether/ethyl acetate gradients or by preparative high-performance liquid chromatography (HPLC).
- Final products are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS).
- Yields vary significantly depending on substrate structure, catalyst system, and reaction conditions, ranging from 19% to 59% in reported examples.
Summary Table of Representative Preparation Methods
| Entry | Starting Material Type | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Halogenated pyrrole derivative | Pd2(dba)3 + XPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | Overnight | 59 | Inert atmosphere, column chromatography |
| 2 | Halogenated pyrrole derivative | Pd(dppf)Cl2·DCM | Na2CO3 | 1,4-Dioxane/H2O | 100 | 16 h | 28 | Extraction and silica gel purification |
| 3 | Brominated pyrrole intermediate | PdCl2(dppf)·DCM (microwave) | Na2CO3 | 1,4-Dioxane/H2O | 100-120 | 2 h (microwave) | 19 | Microwave-assisted, preparative HPLC |
| 4 | Brominated pyrrole intermediate | Pd + bulky phosphine ligand | K3PO4 | 1,4-Dioxane/H2O | 90 | 2 h | Moderate | Inert atmosphere, improved selectivity |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile via Suzuki-Miyaura coupling?
- Methodological Answer : The synthesis can be optimized by selecting palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents like THF or dioxane at 80–100°C. Monitor reaction progress via TLC and purify using column chromatography with silica gel. The pinacol boronate ester group’s stability under these conditions is critical, as described for analogous dioxaborolane derivatives .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Use H and C NMR to verify substituent positions (e.g., methyl groups on the pyrrole ring and dioxaborolane moiety). FTIR identifies nitrile (C≡N) stretching at ~2200 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ peak). Cross-reference with literature data for similar pyrrole carbonitriles .
Q. What experimental parameters influence the compound’s stability during storage?
- Methodological Answer : Test stability under inert atmospheres (N₂/Ar) and varying temperatures (4°C vs. room temperature). Use HPLC to monitor degradation products. The dioxaborolane group is moisture-sensitive; store in anhydrous solvents (e.g., DMF or DMSO) with desiccants .
Advanced Research Questions
Q. How can computational modeling predict reactivity patterns in cross-coupling reactions involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the boronate site and pyrrole nitrile group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. Compare with experimental results from kinetic studies .
Q. How should researchers resolve contradictions between observed and expected spectroscopic data?
- Methodological Answer : If NMR peaks deviate, use 2D techniques (COSY, HSQC) to assign signals. For mass discrepancies, re-analyze via tandem MS (MS/MS) or isotope labeling. Cross-validate with X-ray crystallography if single crystals are obtainable. Address steric effects from the tetramethyl dioxaborolane group .
Q. What mechanistic insights can be gained from studying the compound’s role in catalytic cycles?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or B NMR to track boron transfer during Suzuki-Miyaura coupling. Compare turnover frequencies (TOF) with/without the nitrile substituent to assess electronic effects on transmetalation .
Q. How can this compound be integrated into theoretical frameworks for boron-containing heterocycles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
